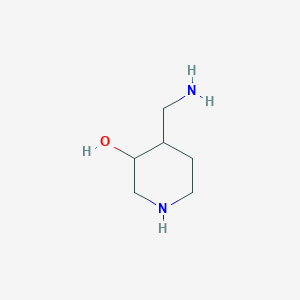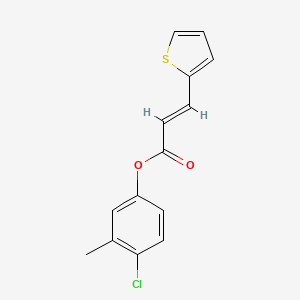
4-chloro-3-methylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate: is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a thienyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate typically involves the esterification of 4-chloro-3-methylphenol with 3-(2-thienyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods:
In an industrial setting, the production of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acrylate moiety, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidases. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry:
In the industrial sector, 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is utilized in the production of specialty polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate depends on its specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. In oxidation reactions, the thienyl group undergoes electrophilic attack, resulting in the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
4-chloro-3-methylphenyl acrylate: Lacks the thienyl group, resulting in different reactivity and applications.
3-(2-thienyl)acrylate:
4-chloro-3-methylphenyl 3-(2-furyl)acrylate: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and stability.
Uniqueness:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is unique due to the presence of both a chloro-substituted phenyl ring and a thienyl group. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and electrophiles, making it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C14H11ClO2S |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) (E)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H11ClO2S/c1-10-9-11(4-6-13(10)15)17-14(16)7-5-12-3-2-8-18-12/h2-9H,1H3/b7-5+ |
InChI Key |
SHRPBMUEJNYHDC-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(=O)/C=C/C2=CC=CS2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
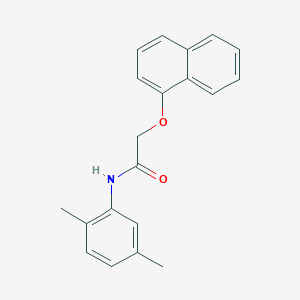
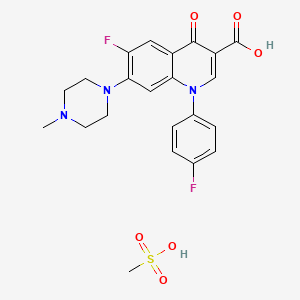
![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)
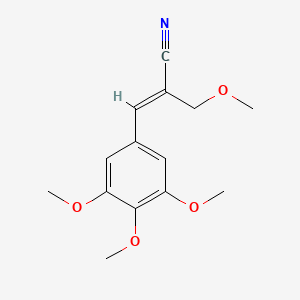
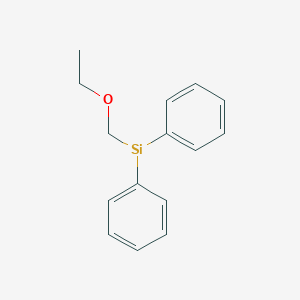
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
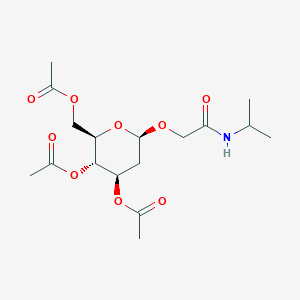
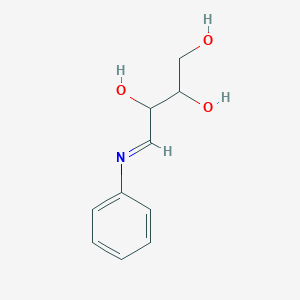
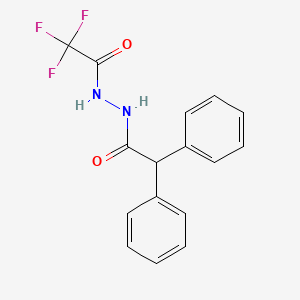
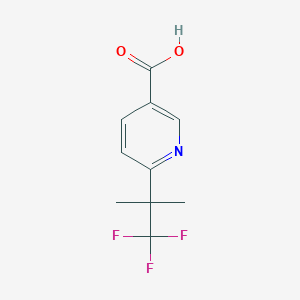
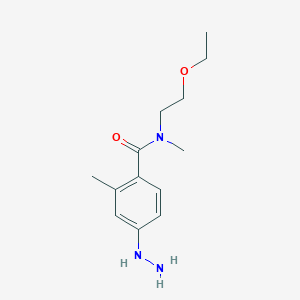
![((3AS,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-phenyltetrahydrofuro[3,4-d][1,3,2]dioxaborol-4-yl)methanol](/img/structure/B14800532.png)
